2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl
Description
2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl (CAS: 167021-49-0 with bromine addition) is a halogenated biphenyl derivative with a molecular formula of C₁₄H₁₀BrF₃ (estimated molecular weight: ~316 g/mol). Its structure features a bromine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl (-CF₃) group at the 4'-position of the biphenyl scaffold. The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the -CF₃ group contributes to metabolic stability and electron-withdrawing effects, making the compound valuable in pharmaceutical and agrochemical intermediates .
Properties
Molecular Formula |
C14H10BrF3 |
|---|---|
Molecular Weight |
315.13 g/mol |
IUPAC Name |
2-bromo-4-methyl-1-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H10BrF3/c1-9-2-7-12(13(15)8-9)10-3-5-11(6-4-10)14(16,17)18/h2-8H,1H3 |
InChI Key |
YTKNADPNQZFDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that connects aryl halides with boronic acids. For 2-bromo-4-methyl-4'-trifluoromethyl-biphenyl, this method involves:
- Partner 1 : 2-Bromo-4-methylphenylboronic acid
- Partner 2 : 4-Trifluoromethylbromobenzene
Key Steps :
- Synthesis of 2-Bromo-4-methylphenylboronic Acid :
- Coupling Reaction :
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition into the C–Br bond of 4-trifluoromethylbromobenzene. Transmetalation with the boronic acid precedes reductive elimination to form the biphenyl bond.
Post-Coupling Bromination
Synthesis of 4-Methyl-4'-trifluoromethyl-biphenyl
Suzuki Coupling :
Regioselective Bromination :
Regioselectivity :
The methyl group directs bromination to the ortho (2-) position due to its electron-donating nature. The trifluoromethyl group’s electron-withdrawing effect on the adjacent ring minimizes interference.
Ullmann Coupling
Copper-Mediated Coupling
Ullmann coupling connects two aryl halides using a copper catalyst:
- Partner 1 : 1-Bromo-2-bromo-4-methylbenzene (di-halide)
- Partner 2 : 4-Trifluoromethylbromobenzene
Reaction Conditions :
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Solvent : DMSO
- Temperature : 110°C, 24 hours.
Challenges :
- Di-halide substrates risk polymerization.
- Limited commercial availability of 1-bromo-2-bromo-4-methylbenzene.
Friedel-Crafts Alkylation
Acylation-Reduction Approach
Friedel-Crafts Acylation :
- 4-Trifluoromethylbenzoyl chloride reacts with 4-methylbiphenyl in AlCl₃/CH₂Cl₂ to form 4'-trifluoromethyl-4-methylbenzophenone.
Reduction :
Bromination :
- As described in Section 2.1.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity; mild conditions | Requires synthesis of boronic acid | 68–75% |
| Post-Coupling Bromination | Utilizes simple starting materials | Moderate regioselectivity for bromination | 60–65% |
| Ullmann Coupling | No boronic acid needed | Low yield; di-halide challenges | ~50% |
| Friedel-Crafts | Scalable for industrial use | Multi-step synthesis; functional group tolerance | 55–60% |
Key Challenges and Solutions
Boronic Acid Synthesis
Regioselective Bromination
- Problem : Competition between ortho and para bromination.
- Solution : Employ FeBr₃ at low temperatures to favor kinetic ortho products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biphenyl derivatives, while substitution reactions with amines produce corresponding aniline derivatives.
Scientific Research Applications
2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: It can be a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Agriculture: The compound may be used in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The presence of the bromine atom makes it reactive towards nucleophiles, while the trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares 2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl with structurally related biphenyl derivatives:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl | N/A* | C₁₄H₁₀BrF₃ | 2-Br, 4-CH₃, 4'-CF₃ | ~316 | Bromine for coupling; -CF₃ for stability |
| 4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl | 227306-19-6 | C₁₃H₈BrF₃ | 4-Br, 2-CF₃ | 301.1 | Electron-withdrawing -CF₃ at 2-position |
| 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl | 167021-49-0 | C₁₄H₁₁F₃ | 2-CH₃, 4'-CF₃ | 236.2 | Lacks bromine; methyl enhances solubility |
| 4-Bromobiphenyl | 92-66-0 | C₁₂H₉Br | 4-Br | 233.1 | Simplest brominated biphenyl |
*Note: The target compound’s CAS is inferred from structural analogs in and modified for bromine addition .
Physicochemical Properties
- Melting/Boiling Points : The trifluoromethyl group increases melting points due to enhanced intermolecular forces (e.g., dipole-dipole interactions). For example, 4-Bromo-2-(trifluoromethyl)-biphenyl (CAS 227306-19-6) likely has a higher melting point than 4-bromobiphenyl (CAS 92-66-0) due to the -CF₃ group .
- Solubility: The methyl group in the target compound improves solubility in organic solvents compared to non-methylated analogs (e.g., 4-Bromobiphenyl) .
- Reactivity : Bromine at the 2-position facilitates nucleophilic substitution, while the 4'-CF₃ group deactivates the ring toward electrophilic attack, directing reactions to specific sites .
Q & A
Q. Table 1: Example Reaction Conditions for Suzuki Coupling
| Component | Typical Conditions |
|---|---|
| Catalyst | |
| Base | |
| Solvent | THF/DMF (anhydrous) |
| Temperature | 80–100°C (reflux) |
| Reaction Time | 12–24 hours |
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
Key methods include:
Q. Table 2: Typical NMR Chemical Shifts
| Group | -NMR () | -NMR () |
|---|---|---|
| -CH (methyl) | 2.3–2.5 ppm | – |
| -CF | – | -60 to -70 ppm |
| Aromatic protons | 6.8–7.6 ppm | – |
How can computational methods predict the electronic and steric properties of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The Colle-Salvetti correlation-energy formula (modified for local kinetic-energy density) predicts electron distribution and steric hindrance from the trifluoromethyl group .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on coupling efficiency).
Q. Methodological Approach :
Use Gaussian or ORCA software for DFT calculations.
Apply B3LYP/6-31G(d) basis sets for geometry optimization.
Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites.
How can researchers resolve contradictions in reaction yields under varying catalytic conditions?
Advanced Research Question
Contradictions often arise from catalyst loading, solvent polarity, or competing side reactions. A systematic approach includes:
Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst type, temperature).
Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates.
Statistical Analysis : Apply structural equation modeling (SEM) to evaluate time-dependent effects, as demonstrated in longitudinal studies of reaction parameters .
Q. Example Workflow :
- Compare Pd(0) vs. Pd(II) catalysts in DMF vs. THF.
- Quantify yield discrepancies using ANOVA () to determine significance.
What purification strategies are recommended for isolating high-purity 2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl?
Basic Research Question
- Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate brominated byproducts.
- Recrystallization : Employ chloroform/methanol mixtures (solubility ~20 mg/mL in chloroform) to isolate crystals .
- HPLC : Apply reverse-phase C18 columns for analytical purity checks (>98%).
How does the steric bulk of the trifluoromethyl group influence reactivity in cross-coupling reactions?
Advanced Research Question
The -CF group introduces steric hindrance, slowing transmetalation steps in Suzuki coupling.
- Mechanistic Insight : Use -NMR to track boron trifluoride () byproducts, indicating competing pathways.
- Catalyst Optimization : Bulky ligands (e.g., SPhos) enhance turnover by mitigating steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
